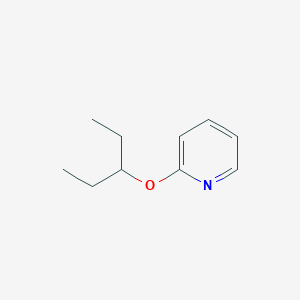
2-(3-Pentanyloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pentanyloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the pentanyloxy group at the 2-position of the pyridine ring imparts unique chemical and physical properties to the compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile reactivity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentanyloxy)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with 3-pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with 3-pentylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
化学反应分析
Types of Reactions
2-(3-Pentanyloxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Bases such as potassium carbonate, sodium hydride, and catalysts like palladium in organic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(3-Pentanyloxy)pyridine has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Pentanyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxypyridine: Similar structure with a methoxy group at the 2-position.
2-Ethoxypyridine: Similar structure with an ethoxy group at the 2-position.
2-Butoxypyridine: Similar structure with a butoxy group at the 2-position.
Uniqueness
2-(3-Pentanyloxy)pyridine is unique due to the presence of the pentanyloxy group, which imparts distinct chemical and physical properties compared to other alkoxypyridines. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
551945-15-4 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-pentan-3-yloxypyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(4-2)12-10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 |
InChI 键 |
DZNJJGQVWVHLCZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


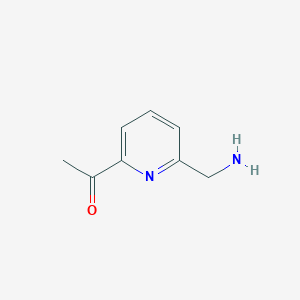
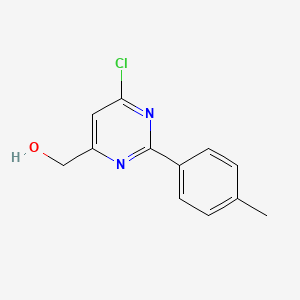
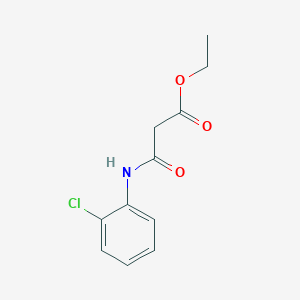
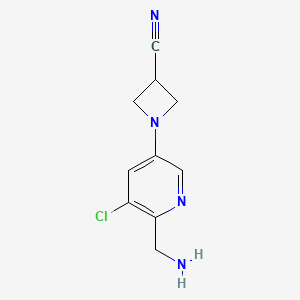
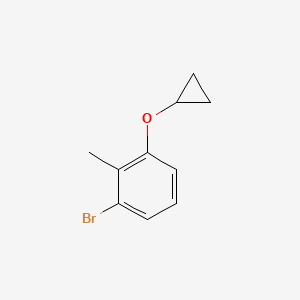
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
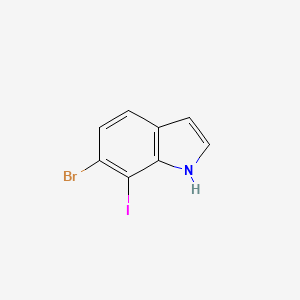
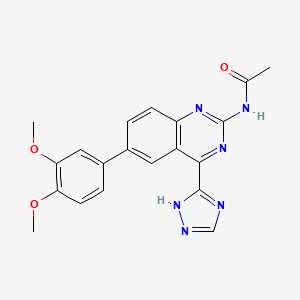
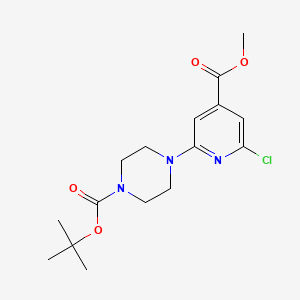
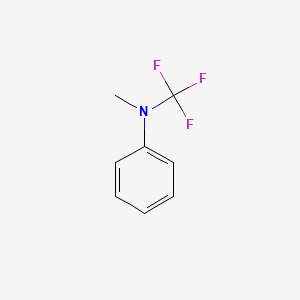
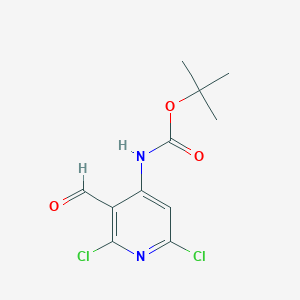
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
